molecular formula C13H18N4 B12594084 Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-pyrazinyl- CAS No. 646057-10-5

Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-pyrazinyl-

Cat. No.: B12594084
CAS No.: 646057-10-5
M. Wt: 230.31 g/mol
InChI Key: YBEDANFDRYKDAN-UHFFFAOYSA-N
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Description

Properties

CAS No.

646057-10-5

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

1'-pyrazin-2-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]

InChI

InChI=1S/C13H18N4/c1-6-17-7-2-11(1)13(17)3-8-16(10-13)12-9-14-4-5-15-12/h4-5,9,11H,1-3,6-8,10H2

InChI Key

YBEDANFDRYKDAN-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C23CCN(C3)C4=NC=CN=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-pyrazinyl- typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar catalytic processes could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-pyrazinyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Biological Applications

Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-pyrazinyl- has garnered attention for its potential therapeutic properties:

Anticancer Activity

Research indicates that similar compounds exhibit significant antiproliferative effects against various cancer cell lines, including colon and prostate cancer cells. The unique structural features enhance interaction with biological targets, potentially improving therapeutic profiles .

Neuropharmacological Effects

Studies have suggested that spiro compounds may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases. Their ability to interact with neurotransmitter receptors could lead to advancements in neuropharmacology .

Material Science Applications

In addition to biological applications, spiro compounds are being explored in material science for their polymerizability:

Application Description
Polymer Synthesis Used as monomers in the development of novel polymers with unique properties .
Nanomaterials Potential use in the creation of nanostructures due to their complex structure .

Case Studies

Several studies have documented the synthesis and application of spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-pyrazinyl-. Here are notable examples:

Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that derivatives of spiro compounds showed significant activity against cancer cell lines, highlighting their potential as anticancer agents .

Study 2: Neuroprotective Effects

Research focused on the neuroprotective properties of similar spiro compounds indicated promising results in animal models of neurodegeneration, suggesting a pathway for therapeutic development .

Mechanism of Action

The mechanism of action of Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-pyrazinyl- involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This modulation can lead to various biological effects, including changes in neurotransmitter levels and enzyme activity.

Comparison with Similar Compounds

Structure and Properties :

  • Molecular Formula : C₁₃H₁₈N₄ (CAS: 646057-11-6) .
  • Core Scaffold: A spirocyclic system combining a 1-azabicyclo[2.2.1]heptane (norbornane-like bicyclic amine) and a pyrrolidine ring, with a pyrazinyl substituent at the 1'-position .
  • Key Features :
    • Stereochemical Complexity : The azabicycloheptane introduces conformational rigidity, while the spirojunction creates a 3D architecture ideal for receptor binding .
    • Physicochemical Properties : LogP = 0.9 (moderate lipophilicity), PSA = 32.3 Ų (balanced solubility and membrane permeability) .

Comparison with Structurally Similar Compounds

Spiroazabicycloheptane Derivatives with Varied Substituents

Compound Name Substituent Molecular Formula Key Properties/Activities Reference
1'-(3-pyridazinyl) derivative Pyridazinyl C₁₃H₁₈N₄ α7 nAChR ligand (EC₅₀ = 34 nM)
1'-(6-chloro-3-pyridinyl) variant Chloropyridinyl C₁₃H₁₇ClN₄ Enhanced receptor selectivity
1'-(1,3,4-oxadiazol-2-yl) analog Oxadiazolyl C₁₂H₁₅N₅O Improved metabolic stability

Key Observations :

  • Substituent Effects : Pyrazinyl and pyridazinyl groups enhance α7 nicotinic acetylcholine receptor (nAChR) binding, while oxadiazolyl improves pharmacokinetics .
  • Chlorine Substitution : The 6-chloro-3-pyridinyl group increases lipophilicity (LogP ~1.2) and CNS penetration .

Non-Spiro Azabicycloheptane Analogs

Compound Class Structure Bioactivity Stability/Reactivity Reference
1-Azabicyclo[2.2.1]heptane amides Non-spiro bicyclic Antiplasmodial (IC₅₀ = 5–10 μM) Base hydrolysis-resistant
7-Azabicyclo[2.2.1]heptane amides Planar amide linkage Muscarinic agonists (EC₅₀ < 1 μM) Labile under acidic conditions

Key Differences :

  • Spiro vs. Non-Spiro: Spiro derivatives exhibit superior receptor subtype selectivity (e.g., α7 nAChR over mAChR) due to restricted rotation .
  • Stability: Spiro[1-azabicyclo...] compounds show higher thermal and hydrolytic stability compared to non-spiro azabicycloheptanes .

Challenges in Isomer Separation

  • Diastereomers of 1-azabicyclo[2.2.1]heptane require selective crystallization (e.g., ethanol for dr = 55/45 mixtures), complicating large-scale synthesis .

Target Engagement

  • α7 nAChR Agonism: The pyrazinyl-spiro derivative binds to α7 receptors with nanomolar affinity, implicated in cognitive disorders .
  • Antiplasmodial Activity: Non-substituted 1-azabicyclo[2.2.1]heptanes show moderate activity (IC₅₀ ~10 μM), but spiro derivatives lack efficacy, suggesting structural specificity .

Toxicity and Selectivity

  • Off-Target Effects : Bulky substituents (e.g., oxadiazolyl) reduce mAChR binding, minimizing cholinergic side effects .

Q & A

Q. What are the established synthetic methodologies for constructing the spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine] scaffold?

The scaffold is synthesized via:

  • Radical translocation reactions : Using Bu3SnH-mediated cyclization of 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidines, yielding 5-exo (42%) and 6-endo (30%) products. Substituents on the allyl group control regiochemistry .
  • Multi-step routes : Starting from hydroxyproline derivatives, sulfonate esters are cyclized to form enantiopure 1-azabicyclo[2.2.1]heptane derivatives (18–36% yields) .
  • Catalytic hydrogenation : Key for stereospecific reduction of pyrrolines to cis-5-pyridinylprolines, enabling subsequent cyclization .

Q. How is stereochemical control achieved in the synthesis of azabicyclo compounds?

Enantiospecific synthesis begins with chiral precursors like trans-4-hydroxy-L-proline. Sulfonate ester intermediates (e.g., (3R)-N-Boc-3-methylsulfonyloxypyrrolidine) undergo stereoretentive cyclization. Chiral HPLC or enzymatic resolution ensures enantiopurity, with yields up to 36% .

Q. What analytical techniques confirm the structural integrity of spiro-azabicyclo derivatives?

  • X-ray crystallography : Resolves nonplanar thioamide conformations (e.g., α = 167.1° for N-thiobenzoyl-7-azabicyclo[2.2.1]heptane) .
  • Variable-temperature NMR : Quantifies rotational barriers (ΔH‡) of thioamides in solution .
  • GC-MS/IR : Validates spirocyclic intermediates and acylated derivatives .

Advanced Research Questions

Q. How does the rigid 7-azabicyclo[2.2.1]heptane skeleton influence nicotinic acetylcholine receptor (nAChR) activity?

The constrained geometry reduces conformational flexibility, enhancing affinity for α7 nAChR. Analogues like ABT-418 derivatives show agonist activity via FLIPR assays (EC50 = 34 nM) and in vivo cognition-enhancing effects in scopolamine-induced amnesia models . SAR studies reveal that substituents on the pyrazinyl/pyridinyl moiety modulate receptor subtype selectivity .

Q. What methods elucidate the conformational dynamics of thioamide derivatives in azabicyclo systems?

  • X-ray crystallography : Demonstrates substituent-dependent planarity (e.g., p-nitro groups restore thioamide planarity to α = 175.2°) .
  • Ab initio calculations : Predict low-energy conformers and correlate with experimental rotational barriers (ΔH‡ = 10–15 kcal/mol) .
  • Line-shape analysis of ¹H NMR : Measures activation parameters for thioamide rotation in solution .

Q. How do electronic substituents modulate the biological activity of spiro-azabicyclo compounds?

Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance thioamide planarity and rotational barriers, improving nAChR binding. Conversely, electron-donating groups reduce rigidity, decreasing receptor affinity. Substituent effects are quantified via IC50 values (e.g., 0.9 nM for cyclopropyl-containing PEP inhibitors) .

Q. What challenges arise in optimizing in vivo efficacy of azabicyclo-based enzyme inhibitors?

  • Metabolic stability : Cyclopropyl or dicyclopropyl side chains (e.g., compound 70) improve half-life but require stereochemical control (R,R configuration for activity) .
  • Blood-brain barrier penetration : Quinuclidine cores show enhanced CNS delivery in passive avoidance tests (ID50 = 0.3 mg/kg, ip) .

Q. How can radical translocation reactions be optimized for regioselective cyclization?

  • Substituent engineering : Introducing methyl or halogen groups at the pyrrolidine 2-/4-positions directs 5-exo vs. 6-endo cyclization .
  • Solvent/temperature control : Boiling toluene with Bu3SnH/AIBN maximizes yields (42% 5-exo, 30% 6-endo) while minimizing reduction byproducts .

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